molecular formula C19H22N2O2 B11410832 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-

Cat. No.: B11410832
M. Wt: 310.4 g/mol
InChI Key: UNRKJPWETNDJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core, a methoxymethyl group, and a 3-methylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives. The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable catalyst. The 3-methylphenoxypropyl side chain is then attached through an etherification reaction involving 3-methylphenol and a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a methoxycarbonyl group.

    Reduction: The benzodiazole core can be reduced to form a dihydrobenzodiazole derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Methoxycarbonyl derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The methoxymethyl and phenoxypropyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-3-methylphenol
  • 4-Methoxy-3-(methoxymethyl)phenol

Uniqueness

2-(METHOXYMETHYL)-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-15-7-5-8-16(13-15)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)14-22-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3

InChI Key

UNRKJPWETNDJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.